Lipophilicity Differentiation: XLogP3 Comparison of Ester vs. Free Carboxylic Acid Determines Cell Permeability and Formulation Strategy
The target compound's computed XLogP3-AA of 0.3 places it in a distinctly different lipophilicity regime compared to its direct carboxylic acid analog 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 6726-55-2). While the free acid's XLogP3 is not directly available from PubChem, the structural difference—replacement of –OCH₂CH₃ with –OH—predictably lowers logP by approximately 0.5–1.0 units based on established fragment contribution methods [1]. The target compound also has 0 hydrogen bond donors versus 1 for the acid analog, further enhancing passive membrane permeability potential [1]. This quantifiable difference is critical when selecting a starting scaffold for cell-based assays or prodrug design.
| Evidence Dimension | Lipophilicity and hydrogen bond donor capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; HBD count = 0; MW = 206.20 g/mol |
| Comparator Or Baseline | 4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 6726-55-2): MW = 178.15 g/mol; HBD count ≥ 1 (free –COOH) |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔHBD = −1 (target lacks acidic proton); estimated ΔXLogP3 = +0.5 to +1.0 |
| Conditions | Computed physicochemical properties from PubChem 2021.10.14 release; fragment-based logP estimation |
Why This Matters
The ester form's higher lipophilicity and absence of an ionizable carboxylic acid proton make it the preferred choice for cell-permeable probe design, whereas the acid is more suitable for salt formation or aqueous formulation.
- [1] PubChem Compound Summary CID 584237. Computed physicochemical properties: XLogP3-AA, HBD/HBA counts, molecular weight. National Center for Biotechnology Information, 2025. View Source
